2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione
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Overview
Description
2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that combines the structural features of thiophene, naphthoquinone, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chlorobenzene at elevated temperatures (around 120°C) for several hours . The resulting intermediate is then cyclized to form the thiazole ring, followed by oxidation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitrating agents, bromine, formylating agents, and acylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The antimicrobial activity of 2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione is primarily due to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound is taken up by microbial cells, leading to cell disruption and inhibition of DNA supercoiling, which ultimately results in bacterial cell death .
Comparison with Similar Compounds
Properties
CAS No. |
192718-21-1 |
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Molecular Formula |
C15H7NO2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-thiophen-2-ylbenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C15H7NO2S2/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H |
InChI Key |
ZGHCUFXULYADMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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